molecular formula C35H25B B1595540 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene CAS No. 56849-84-4

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene

Cat. No. B1595540
CAS RN: 56849-84-4
M. Wt: 525.5 g/mol
InChI Key: HCSNYWQHJSONEK-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is a technical grade compound with a linear formula of C35H25Br . It has been used as a dopant for poly (3-alkylthiophene) diodes to enhance their electroluminescence efficiency .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is represented by the linear formula C35H25Br . The molecular weight is 525.48 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene are not detailed in the sources, it has been used in the preparation of ferrocenes .


Physical And Chemical Properties Analysis

The compound has a melting point of 188-190 °C (lit.) . The predicted boiling point is 603.4±55.0 °C and the predicted density is 1.310±0.06 g/cm3 .

properties

IUPAC Name

(1-bromo-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25Br/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSNYWQHJSONEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)Br)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348317
Record name 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene

CAS RN

56849-84-4
Record name 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Reactant of Route 2
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Reactant of Route 3
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Reactant of Route 4
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Reactant of Route 5
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Reactant of Route 6
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene

Citations

For This Compound
1
Citations
T Mukherjee, SK Ghosh, T Wititsuwannakul… - …, 2020 - ACS Publications
Pentaphenylcyclopentadienyl ruthenium 2-guanidinobenzimidazole (GBI = HN═C(NHH′)NHC(NHR)═NR′) chelate complexes are accessed by treating (η 5 -C 5 Ph 5 )Ru(CO) 2 (Br…
Number of citations: 16 pubs.acs.org

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